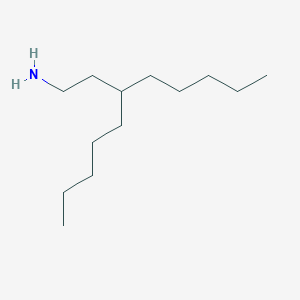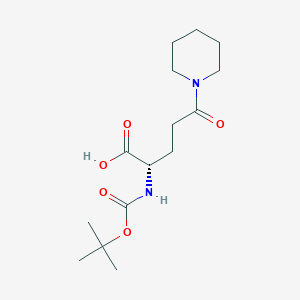
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a ketone, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the piperidine ring: The piperidine ring is introduced through a cyclization reaction, often using a suitable precursor and a cyclizing agent.
Introduction of the ketone group: The ketone group is introduced via oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Final assembly: The protected amino acid is coupled with the piperidine derivative under peptide coupling conditions, using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers, continuous flow reactors, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical pathways. The piperidine ring and ketone group also contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the Boc protecting group allows for selective deprotection and functionalization, while the piperidine ring provides structural rigidity and potential biological activity.
Eigenschaften
Molekularformel |
C15H26N2O5 |
|---|---|
Molekulargewicht |
314.38 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 |
InChI-Schlüssel |
WJMYMQGGFFEBPP-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
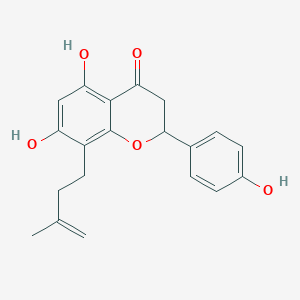
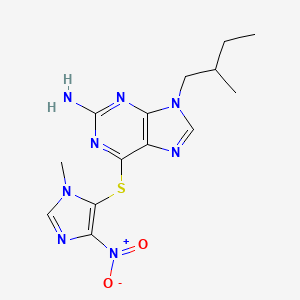
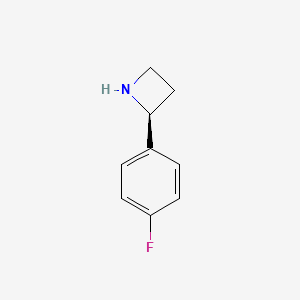
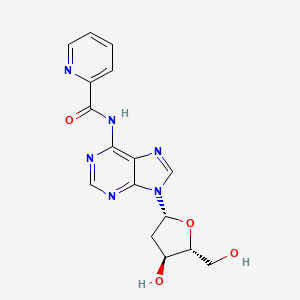

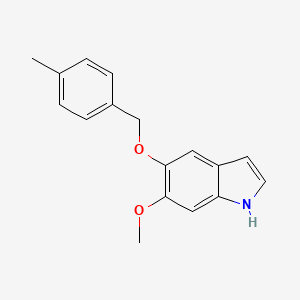

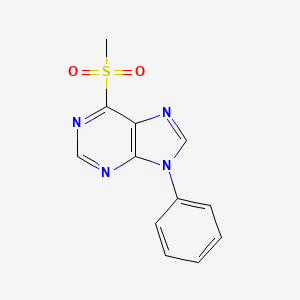
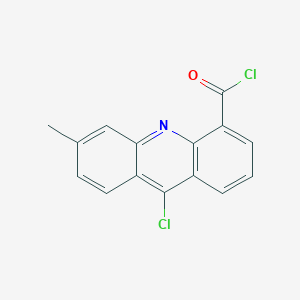
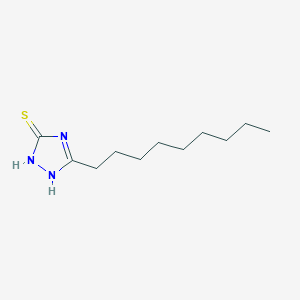
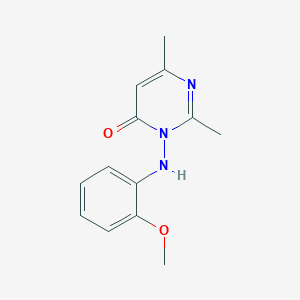
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
